

Application Notes: ATTO 647 NHS Ester Antibody Labeling

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Compound of Interest

Compound Name: ATTO 647

Cat. No.: B15554283

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This document provides a detailed protocol for the covalent labeling of antibodies with **ATTO 647** NHS ester. N-hydroxysuccinimide (NHS) esters are reactive compounds that form stable amide bonds with primary amino groups, such as those found on the lysine residues of antibodies. This process yields a fluorescently labeled antibody that can be used in a variety of applications, including immunofluorescence microscopy, flow cytometry, and western blotting.

Key Materials and Reagents

Reagent/Material	Specifications	Storage
ATTO 647 NHS Ester	Amine-reactive fluorescent dye	Store at $\leq -15^{\circ}\text{C}$, desiccated and protected from light. [1]
Antibody	2 - 10 mg/mL in amine-free buffer (e.g., PBS)	As per manufacturer's instructions
Reaction Buffer	1 M Sodium Bicarbonate, pH 8.3-9.5	4°C for up to two weeks. [2]
Solvent for Dye	Anhydrous DMSO or DMF	Room temperature, desiccated
Purification Column	Sephadex® G-25 or equivalent desalting column	Room temperature
Quenching Reagent	1 M Tris-HCl, pH 8.0	Room temperature

Experimental Protocols

A successful antibody labeling procedure involves careful preparation of the antibody and dye, a controlled conjugation reaction, and efficient purification of the conjugate.

Antibody Preparation

It is crucial to ensure the antibody is in an appropriate buffer and at a suitable concentration for labeling.

- **Buffer Exchange:** If the antibody is in a buffer containing primary amines (e.g., Tris or glycine) or stabilizers like BSA or gelatin, it must be purified.^{[3][4][5]} Dialysis or the use of a desalting column against 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4, is recommended.^{[3][4][5]}
- **Concentration Adjustment:** The antibody concentration should be between 2 mg/mL and 10 mg/mL for optimal labeling efficiency.^{[3][4][6]} If the concentration is too low, it should be concentrated using a spin concentrator.^[2]
- **pH Adjustment:** The pH of the antibody solution should be adjusted to 8.3-9.5 to facilitate the reaction with the NHS ester.^{[1][2]} This can be achieved by adding a calculated volume of 1 M sodium bicarbonate solution.^{[1][3][4]}

ATTO 647 NHS Ester Solution Preparation

The reactive dye is sensitive to moisture and should be handled accordingly.

- **Thawing:** Allow the vial of **ATTO 647** NHS ester to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation.^[7]
- **Dissolution:** Dissolve the **ATTO 647** NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.^{[1][7]} This solution should be prepared fresh immediately before use.^{[3][4][8]}

Antibody Labeling Reaction

The molar ratio of dye to antibody is a critical parameter that may need to be optimized for each specific antibody.

- Molar Ratio: A starting molar excess of dye to antibody of 8:1 to 15:1 is recommended for initial experiments.[3][4] The optimal ratio can be determined by testing a range of ratios (e.g., 5:1, 10:1, 15:1, 20:1).[1]
- Reaction Incubation: Add the calculated volume of the **ATTO 647** NHS ester stock solution to the pH-adjusted antibody solution. The reaction mixture should be incubated for 30 to 60 minutes at room temperature with continuous stirring or rotation, protected from light.[3][4] Some protocols suggest incubation for 1 hour at 37°C.[1]
- Quenching (Optional but Recommended): The reaction can be stopped by adding a quenching reagent such as 1 M Tris-HCl to a final concentration of 50-100 mM. This will react with any remaining unreacted NHS ester.[7]

Purification of the Labeled Antibody

Purification is necessary to remove unconjugated dye, which can cause high background in downstream applications.

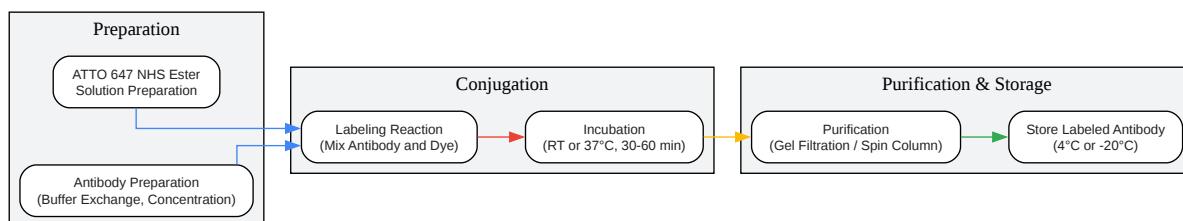
- Column Preparation: Equilibrate a gel filtration column, such as Sephadex G-25, with 1X PBS, pH 7.2-7.4.[3][8]
- Separation: Apply the reaction mixture to the top of the column.[1] The first colored band to elute is the labeled antibody conjugate.[3] The free dye will elute as a second, slower-moving band.[3]
- Collection: Collect the fractions containing the labeled antibody.

Quantitative Data Summary

Parameter	Recommended Range/Value	Notes
Antibody Concentration	2 - 10 mg/mL	Lower concentrations can decrease labeling efficiency.[3][4][6]
Reaction Buffer pH	8.3 - 9.5	Optimal for the reaction of NHS esters with primary amines.[1][2]
ATTO 647 NHS Ester Stock Concentration	10 mg/mL in DMSO or DMF	Prepare fresh before use.[1][7]
Dye:Antibody Molar Ratio	5:1 to 20:1	The optimal ratio should be determined empirically.[1]
Reaction Time	30 - 60 minutes	Can be extended up to 2 hours.[3][4]
Reaction Temperature	Room Temperature or 37°C	
Purification Method	Gel Filtration (Sephadex G-25) or Spin Column	Efficiently separates labeled antibody from free dye.[1][3]

Visualizing the Workflow

The following diagram illustrates the key steps in the antibody labeling protocol.

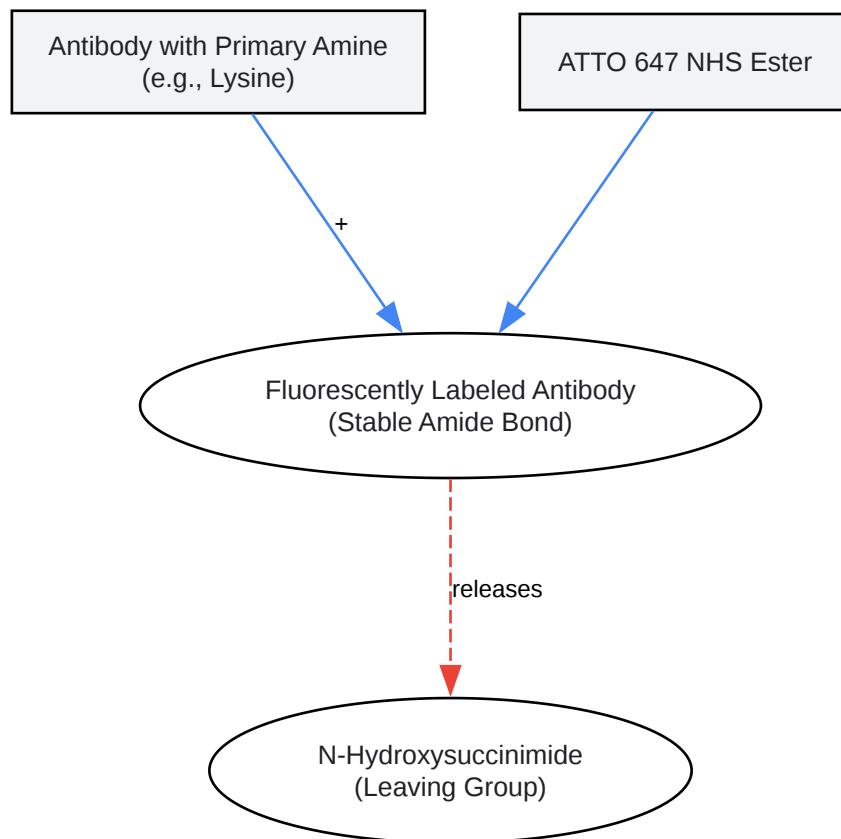


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Caption: Workflow for ATTO 647 NHS ester antibody labeling.

Signaling Pathway of Amine-Reactive Labeling

The underlying chemical reaction for this labeling protocol is the formation of a stable amide bond between the NHS ester of the dye and a primary amine on the antibody.

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Caption: Amine-reactive labeling of an antibody with an NHS ester.

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